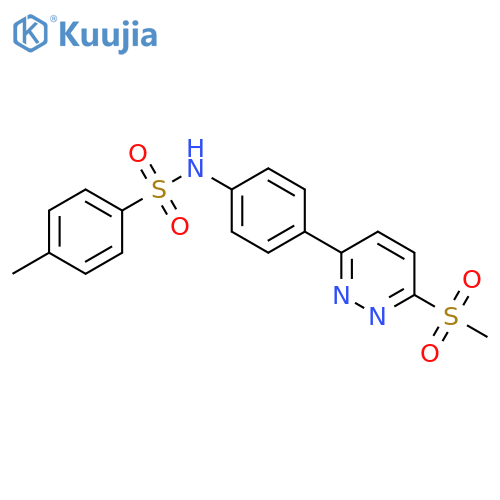Cas no 921541-71-1 (N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide)

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide
- Benzenesulfonamide, 4-methyl-N-[4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl]-
- N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide
- F2217-0006
- AKOS001961907
- 4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
- 921541-71-1
- CCG-175705
- 4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
-
- インチ: 1S/C18H17N3O4S2/c1-13-3-9-16(10-4-13)27(24,25)21-15-7-5-14(6-8-15)17-11-12-18(20-19-17)26(2,22)23/h3-12,21H,1-2H3
- InChIKey: IKGIEVOUZGCPBR-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC=C(C3=NN=C(S(C)(=O)=O)C=C3)C=C2)(=O)=O)=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 403.06604838g/mol
- どういたいしつりょう: 403.06604838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 683
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- 密度みつど: 1.399±0.06 g/cm3(Predicted)
- ふってん: 679.3±65.0 °C(Predicted)
- 酸性度係数(pKa): 6.90±0.10(Predicted)
N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2217-0006-2mg |
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide |
921541-71-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2217-0006-3mg |
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide |
921541-71-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2217-0006-4mg |
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide |
921541-71-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2217-0006-1mg |
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide |
921541-71-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2217-0006-2μmol |
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide |
921541-71-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
6. Book reviews
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamideに関する追加情報
Introduction to N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide (CAS No. 921541-71-1)
N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide, identified by its CAS number 921541-71-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and potential application in the development of novel therapeutic agents.
The molecular structure of N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a pyridazine ring substituted with a methanesulfonyl group and connected to a phenyl ring via a sulfonamide linkage creates a framework that is conducive to various pharmacological effects. This architecture allows the compound to interact with biological targets in multiple ways, potentially leading to diverse therapeutic outcomes.
In recent years, there has been growing interest in the development of small molecule inhibitors that target specific enzymes and receptors involved in disease pathways. The N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide structure, with its sulfonamide and pyridazine components, suggests potential activity against enzymes such as kinases and other protein targets relevant to cancer, inflammation, and metabolic disorders. The methanesulfonyl group enhances the electrophilicity of the pyridazine ring, facilitating interactions with nucleophilic residues on target proteins.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the pyridazine core with the sulfonamide moiety has been shown to improve binding affinity and selectivity in various pharmacological assays. Recent studies have demonstrated that derivatives of this class of compounds exhibit inhibitory activity against several kinases, which are critical targets in oncology research. The methyl group on the phenyl ring further modulates the electronic properties of the molecule, influencing its solubility and bioavailability.
The synthesis of N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been utilized to construct the complex framework of this molecule efficiently.
Pharmacokinetic studies on related compounds have provided valuable insights into the metabolic pathways and distribution profiles of molecules with similar structures. The sulfonamide group is known to be metabolically stable under physiological conditions, while the pyridazine ring can undergo selective modifications that influence drug clearance. These characteristics make N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide an attractive candidate for further development as a potential therapeutic agent.
In clinical research, the compound is being evaluated for its efficacy in preclinical models of various diseases. Initial findings suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Additionally, its interaction with kinases has opened up possibilities for its use in treating certain types of cancer by disrupting aberrant signaling cascades that drive tumor growth.
The future prospects for N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide are promising, with ongoing studies aimed at optimizing its pharmacological profile and exploring new therapeutic applications. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical trials, bringing new treatment options to patients in need.
The compound's unique structural features also make it a valuable tool for mechanistic studies in drug discovery. By understanding how it interacts with biological targets at a molecular level, researchers can gain insights into the design principles that govern effective drug molecules. This knowledge can be applied to develop next-generation compounds with improved efficacy and reduced side effects.
In conclusion, N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide (CAS No. 921541-71-1) represents a significant advancement in pharmaceutical chemistry, with potential applications across multiple therapeutic areas. Its complex molecular architecture and demonstrated biological activity position it as a promising candidate for further research and development. As scientific understanding continues to evolve, this compound is likely to play an important role in shaping the future of drug discovery and medical treatment.
921541-71-1 (N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzene-1-sulfonamide) 関連製品
- 831-34-5(Benzoic acid, 3-fluoro-, 1,1-dimethylethyl ester)
- 501109-34-8((2E)-2-cyano-N-{5-(3,4-dichlorophenyl)methyl-1,3-thiazol-2-yl}-3-(furan-2-yl)prop-2-enamide)
- 1261774-06-4(3-Nitro-2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyridine)
- 771574-78-8(2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile)
- 81505-35-3(1‐ETHYLIMIDAZOLIUM CHLORIDE)
- 2227729-46-4((3S)-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid)
- 1214357-04-6(3-Fluoro-4-(pyridin-3-yl)aniline)
- 896330-53-3(2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide)
- 2378503-80-9(2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride)
- 1004389-99-4(N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide)




